molecular formula C25H21O6Sn B14311198 CID 78060986

CID 78060986

Cat. No.: B14311198
M. Wt: 536.1 g/mol
InChI Key: RFWFGFHVRZSDOG-UHFFFAOYSA-N
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Description

CID 78060986 is a unique compound identifier within the PubChem database, which serves as a critical reference for chemical, pharmacological, and biomedical research.

Properties

Molecular Formula

C25H21O6Sn

Molecular Weight

536.1 g/mol

InChI

InChI=1S/C25H21O6.Sn/c1-2-18-25(29-22(26)19-12-6-3-7-13-19,30-23(27)20-14-8-4-9-15-20)31-24(28)21-16-10-5-11-17-21;/h3-17H,1-2,18H2;

InChI Key

RFWFGFHVRZSDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CCC[Sn])(OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78060986 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The industrial production methods may include continuous flow reactions, batch processing, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CID 78060986 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

CID 78060986 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound may be used to study cellular processes and molecular interactions.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060986 involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using CIDs in biochemical and pharmacological studies, but none explicitly reference CID 78060986. Below is a generalized framework for such comparisons, based on analogous studies:

Structural and Functional Analogues

Studies in the evidence compare compounds using structural similarity, pharmacological activity, or functional groups. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) were analyzed for substrate specificity in enzymatic assays, with structural overlays highlighting differences in steroid backbone orientation .
  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) were compared using chemical structure and toxicity profiles .

Pharmacokinetic and Bioavailability Metrics

Key parameters for comparison include:

  • Log S (solubility) , GI absorption , and BBB permeability (e.g., CID 1046861-20-4 has a solubility of 0.24 mg/mL and high GI absorption ).
  • Synthetic accessibility scores and bioavailability ratings , as seen in CID 1761-61-1 (bioavailability score: 0.55; synthetic method: green chemistry with A-FGO catalyst) .

Computational and Experimental Data

  • Machine learning models (e.g., BERT, Transformer) are used to predict compound interactions, though these focus on language processing rather than chemical properties .
  • Mass spectrometry and GC-MS data (e.g., CID content in vacuum distillation fractions) are critical for validating compound purity and identity .

Recommendations for Future Research

Experimental Characterization : Conduct NMR, HPLC, or crystallography to elucidate this compound’s structure .

Computational Modeling: Use tools like molecular docking or QSAR to predict its bioactivity and compare it with known compounds (e.g., oscillatoxin derivatives ).

Database Enrichment : Submit experimental data to PubChem to enhance this compound’s entry, following standardized protocols .

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